2-Chloro-3,3-dimethylacrolein

Description

General Context and Significance of Highly Functionalized Acrolein Derivatives

Acrolein and its derivatives are a cornerstone of modern organic synthesis, valued for their high reactivity and versatility. Among these, α,β-unsaturated aldehydes and ketones are recognized as crucial fine chemicals and intermediates. google.com Their conjugated system, comprising a carbonyl group and a carbon-carbon double bond, allows for a variety of chemical transformations, including Michael additions and Diels-Alder reactions. google.com

Highly functionalized acrolein derivatives, particularly those with substituents at the α- or β-positions, offer enhanced reactivity and synthetic potential. α-Functionally substituted α,β-unsaturated aldehydes are prized as building blocks for the targeted synthesis of complex linear and heterocyclic systems. mdpi.com The nature of the substituent—such as a halogen, alkoxy, or aryl group—precisely modulates the electronic and steric properties of the molecule, enabling chemists to design sophisticated synthetic strategies. mdpi.com For instance, α-alkoxy substituted acroleins are key structural motifs in many biologically active natural products. mdpi.com The development of new methods to prepare these highly reactive substrates remains a significant challenge and an active area of research in organic chemistry. mdpi.com

Structural Features of 2-Chloro-3,3-dimethylacrolein: Implications for Reactivity and Synthetic Utility

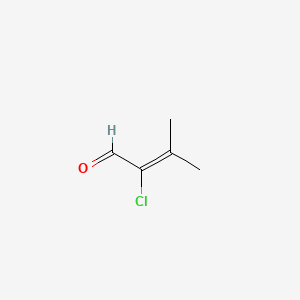

This compound, also known as 2-chloro-3-methyl-but-2-enal, is a chlorinated aldehyde that exemplifies the unique reactivity of α-halo-α,β-unsaturated aldehydes. lookchem.com Its structure contains several key features that dictate its chemical behavior: an aldehyde functional group, a carbon-carbon double bond, a chlorine atom at the α-position, and two methyl groups at the β-position.

The chemical formula of the compound is C₅H₇ClO, and it has a molecular weight of approximately 120.56 g/mol . lookchem.com It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 120.56 g/mol |

| Boiling Point | 172.4°C at 760 mmHg |

| Density | 1.049 g/cm³ |

| Refractive Index | 1.443 |

| Flash Point | 64°C |

Data sourced from LookChem. lookchem.com

The reactivity of this compound is governed by the interplay of its functional groups.

Electrophilic Centers : The molecule possesses two primary electrophilic sites: the carbonyl carbon of the aldehyde and the β-carbon of the unsaturated system. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the double bond) by nucleophiles.

α-Chloro Substituent : The chlorine atom is an electron-withdrawing group, which further increases the electrophilicity of the conjugated system. It can also serve as a leaving group in subsequent elimination or substitution reactions, providing a pathway to further functionalization. The presence of a 2-chloro substituent has been shown to make α,β-unsaturated carbonyl compounds extremely mutagenic in certain assays, highlighting their enhanced reactivity. nih.gov

β,β-Dimethyl Substituents : The two methyl groups at the β-position provide steric hindrance around the double bond, which can influence the regioselectivity of nucleophilic attacks. They also contribute to the electronic nature of the double bond through hyperconjugation.

This combination of structural features makes this compound a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.

Historical Perspectives and Evolution of Research in Chlorinated Aldehyde Chemistry

The study of chlorinated aldehydes is rooted in fundamental organic reactions developed over more than a century. The α-halogenation of aldehydes and ketones is a classic transformation that can be achieved by treating the carbonyl compound with a halogen, such as chlorine, often in the presence of an acid or base catalyst. britannica.com Early research, such as a 1967 study on the chlorination of aldehydes using cupric chloride, laid the groundwork for more controlled and selective methods. acs.org

A pivotal moment in the history of this field was the development of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack. wikipedia.org This reaction involves the formylation of electron-rich arenes using a substituted formamide (B127407) and phosphorus oxychloride, generating a chloroiminium ion (the Vilsmeier reagent) as the key intermediate. wikipedia.orgorganic-chemistry.org This method proved to be a powerful tool for synthesizing a wide range of aryl aldehydes and ketones, and it became a standard procedure for introducing formyl groups and preparing chloro-aldehyde precursors. wikipedia.orgresearchgate.netchemijournal.com

Over time, research evolved from these foundational methods to the synthesis of more complex and functionally diverse chlorinated aldehydes. tandfonline.com In recent decades, a major focus has shifted towards achieving stereocontrol in chlorination reactions. The development of enantioselective aminocatalytic α-chlorination of aldehydes marked a significant advance, allowing for the synthesis of chiral α-chloro aldehydes with high enantiomeric excess. acs.orgnih.gov This evolution reflects a broader trend in organic chemistry towards greater precision and efficiency in molecular construction.

Contemporary Research Trajectories in Advanced Synthesis and Chemical Transformations

Current research continues to explore the synthetic utility of this compound and related α-halo-α,β-unsaturated aldehydes, leveraging their unique reactivity to forge complex molecules and novel chemical bonds.

One major area of contemporary research is the development of new catalytic transformations. For example, N-heterocyclic carbenes have been successfully used as catalysts for the esterification of α-halo-α,β-unsaturated aldehydes, providing a highly stereoselective route to α,β-unsaturated esters. tcichemicals.com This demonstrates the potential for these compounds to act as precursors to other important functional groups under mild, catalytic conditions.

The high degree of functionalization in molecules like this compound makes them ideal substrates for sophisticated bond-forming reactions. They are valuable intermediates in cycloaddition reactions, which are powerful methods for constructing cyclic frameworks. nih.govbeilstein-journals.org The electron-deficient double bond can readily participate as a dipolarophile or dienophile in reactions like [3+2] and [4+2] cycloadditions, leading to the rapid assembly of five- and six-membered rings. nih.govmdpi.comscielo.org.mx

Furthermore, the Vilsmeier-Haack reaction, while historically significant, continues to be refined and applied in modern synthesis. For instance, new Vilsmeier-type reagents are being developed to synthesize chlorinated unsaturated ketones from readily available starting materials. nih.gov The products of these reactions, such as aminomethylene malonaldehydes derived from Vilsmeier intermediates, can be transformed into a variety of heterocyclic systems like pyrazoles and cyanopyridones. semanticscholar.org

A significant trajectory in modern organic chemistry is the pursuit of asymmetric synthesis. The rational, mechanistically guided design of enantioselective aminocatalytic α-chlorination of aldehydes represents the cutting edge of this field. acs.orgnih.gov By carefully selecting catalysts and optimizing reaction conditions, researchers can now produce chiral α-chloro aldehydes with high yields and excellent enantioselectivity. nih.gov These chiral building blocks are invaluable for the synthesis of pharmaceuticals and other biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-4(2)5(6)3-7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMLXTRWZUNYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223856 | |

| Record name | 2-Chloro-3,3-dimethylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-09-2 | |

| Record name | 2-Chloro-3,3-dimethylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3,3-dimethylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbut-2-enal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF66943PH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 3,3 Dimethylacrolein and Analogous Systems

Established Preparative Routes and Precursor Chemistry

Synthesis from Related Carbonyl Compounds via Halogenation Strategies

A common and direct method for the synthesis of α-halo-α,β-unsaturated aldehydes is the halogenation of the corresponding α,β-unsaturated aldehydes, followed by dehydrohalogenation. mdpi.com For the synthesis of 2-chloro-3,3-dimethylacrolein, the precursor is 3,3-dimethylacrolein. The reaction typically involves the addition of a chlorinating agent across the double bond, followed by the elimination of hydrogen chloride, often facilitated by a base like triethylamine. mdpi.com However, the yields of this two-step process can be moderate, often ranging from 36% to 68%. mdpi.com

The reactivity of α,β-unsaturated carbonyl compounds with free chlorine has been studied, indicating that these compounds readily react, especially with hypochlorite (B82951) (OCl⁻). researchgate.netacs.org The reaction rates are significant, suggesting that a substantial portion of α,β-unsaturated aldehydes can be transformed by free chlorine in aqueous environments. researchgate.netacs.org While this reactivity is relevant for water treatment, the underlying principles of electrophilic addition of chlorine can be applied to synthetic strategies. The reaction of chlorine with acrolein and other unsaturated aldehydes has been shown to produce halogenated products that lack the carbon-carbon double bond. researchgate.netacs.org

| Precursor | Reagents | Product | Yield | Reference |

| α,β-Unsaturated Aldehydes | 1. Halogen (e.g., Cl₂) 2. Base (e.g., Triethylamine) | α-Halo-α,β-unsaturated Aldehyde | 36-68% | mdpi.com |

| 3,3-dimethylacrolein | Not specified in detail for this specific product | This compound | Not specified |

Approaches Involving Vilsmeier-Haack-Type Reactions for Vinylogous Systems

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and can be adapted for the synthesis of β-chloroaldehydes from ketonic precursors. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgsemanticscholar.org This reagent, a chloroiminium salt, is a key electrophile. wikipedia.org

For the synthesis of compounds analogous to this compound, a ketone can serve as the starting material. The ketone is converted to a vinylogous amide, which then reacts with the Vilsmeier reagent. richmond.edu Subsequent hydrolysis of the resulting iminium salt yields the β-haloacrolein. wikipedia.orgrichmond.edu This methodology has been successfully applied to prepare various β-haloacroleins, which are versatile intermediates in organic synthesis. richmond.edu For example, aryl methyl ketones can be converted into (Z)-chloropropenals with high stereoselectivity. richmond.edu The Vilsmeier-Haack reaction has also been used to synthesize new Z-3-chloro-3-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)acrolein starting from dehydroacetic acid. researchgate.net

The reaction of 3,3-disubstituted 3H-indoles with the Vilsmeier reagent can lead to formylated products and, upon further reaction and hydrolysis, can yield more complex structures derived from the initial indole (B1671886) framework. semanticscholar.org This highlights the versatility of the Vilsmeier-Haack reaction in creating functionalized aldehyde systems.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Aryl Methyl Ketone | 1. DMF-acetal 2. POCl₃ or POBr₃ | Vinylogous Amide | β-Haloacrolein | richmond.edu |

| Dehydroacetic Acid | Vilsmeier-Haack Reagent | Not specified | Z-3-chloro-3-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)acrolein | researchgate.net |

| 3,3-disubstituted 3H-indole | DMF, POCl₃ | N-formylated indole | Further functionalized aldehydes | semanticscholar.org |

Radical and Ionic Functionalization Methods

The functionalization of enals (α,β-unsaturated aldehydes) can also be achieved through radical and ionic pathways. While direct radical chlorination of 3,3-dimethylacrolein is not extensively documented in the provided context, general principles of radical chemistry can be applied. Photochemical organocatalytic methods have emerged for the enantioselective radical functionalization of enals, particularly at the γ-position. rsc.orgurv.catrecercat.cat These processes often involve the generation of radicals from alkyl halides under visible light, which are then intercepted by a chiral dienamine formed from the enal and a secondary amine catalyst. rsc.orgurv.catrecercat.cat

Ionic functionalization, as seen in halogenation strategies (Section 2.1.1), involves the electrophilic addition of a halogen to the double bond. The reaction of α,β-unsaturated carbonyls with free chlorine, for instance, proceeds via an ionic mechanism where hypochlorite acts as a key reactant. researchgate.netacs.org

Recent advances in photoredox catalysis have enabled the β-functionalization of enals using fluorinated sulfinates as a source of alkyl radicals. nih.govresearchgate.net This strategy relies on the formation of an electron donor-acceptor (EDA) complex between the transient iminium ion (formed from the enal) and the sulfinate. nih.gov While these examples focus on alkylation and γ-functionalization, they demonstrate the potential of radical-based approaches for modifying the structure of enals.

| Reaction Type | Key Features | Substrate | Product Type | Reference |

| Photochemical Organocatalysis | Dual organocatalyst system, visible light | α-Branched Enals | γ-Functionalized Enals | rsc.orgurv.catrecercat.cat |

| Photo-enantiocontrolled Functionalization | Fluorinated sulfinates as radical source, EDA complex | Enals | β-Functionalized Enals | nih.govresearchgate.net |

Development of Novel and Stereoselective Synthetic Pathways

Catalytic Methods for Enantioselective or Diastereoselective Synthesis

The development of catalytic methods for the stereoselective synthesis of haloacroleins and related systems is a significant area of research, aiming to control the three-dimensional arrangement of atoms in the final product. ethz.ch Such control is crucial for the synthesis of biologically active molecules. richmond.edu

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. ethz.ch This has been achieved in the functionalization of enals through various catalytic strategies. For instance, photochemical organocatalysis using a chiral secondary amine can induce stereocontrol in the radical functionalization of α-branched enals. rsc.orgurv.catrecercat.cat Similarly, the photo-enantiocontrolled β-functionalization of enals has been accomplished using fluorinated sulfinates in the presence of a chiral catalyst. nih.govresearchgate.net Chiral Lewis acid catalysts have also been employed in Diels-Alder reactions involving α-bromo- or α-chloroacrolein to produce valuable intermediates with high enantioselectivity. scispace.com

Diastereoselective synthesis, which controls the formation of diastereomers, is also important. Highly diastereoselective aldol (B89426) reactions have been developed using lactate-derived α'-halo α-silyloxy ketones, leading to highly functionalized structures that are useful in natural product synthesis. nih.gov The synthesis of β-aryl-β-haloacroleins has been reported with a determination of their stereochemistry, showcasing the importance of stereocontrol in these systems. researchgate.net

| Catalytic Approach | Reaction Type | Key Feature | Product Type | Reference |

| Photochemical Organocatalysis | Radical Functionalization | Chiral secondary amine catalyst | Enantioenriched γ-alkylated enals | rsc.orgurv.catrecercat.cat |

| Chiral Lewis Acid Catalysis | Diels-Alder Cycloaddition | Chiral Lewis Acid | Enantioenriched cycloadducts | scispace.com |

| Titanium-mediated Aldol Reaction | Aldol Reaction | Lactate-derived chiral substrate | Highly functionalized diastereomers | nih.gov |

Green Chemistry Principles in Acrolein Functionalization and Scale-Up Considerations

Applying green chemistry principles to the synthesis and functionalization of acroleins aims to reduce environmental impact and improve safety. nih.gov One major area of focus is the sustainable production of acrolein itself from renewable resources like glycerol (B35011), a byproduct of biodiesel production. nih.govrsc.orgacs.orgresearchgate.net This process typically involves the gas-phase dehydration of glycerol over solid acid catalysts. nih.govrsc.org The choice of catalyst is crucial, with studies showing that Brønsted acid sites are generally more effective than Lewis acid sites for selective acrolein synthesis. rsc.org

In the context of functionalization, green chemistry encourages the use of less toxic reagents and solvents. The development of a novel synthesis for the Vilsmeier-Haack reagent using phthaloyl dichloride instead of more hazardous reagents like phosgene (B1210022) or thionyl chloride represents a step in this direction. scirp.org Furthermore, exploring catalytic methods, especially those that can be recycled and operate under mild conditions, aligns with green chemistry principles. researchgate.netrsc.org

Scaling up chemical reactions from the laboratory to an industrial scale presents significant challenges, particularly concerning safety and efficiency. stanford.eduthechemicalengineer.com For exothermic reactions, which are common in organic synthesis, heat transfer becomes a critical issue as the volume-to-surface area ratio decreases with increasing scale. thechemicalengineer.com This can lead to thermal runaway if not properly managed. stanford.edu Therefore, when scaling up the synthesis of this compound, careful consideration must be given to temperature control, reagent addition rates, and mixing efficiency. stanford.edu A risk assessment should be conducted at each stage of the scale-up process, and it is generally recommended not to increase the reaction scale by more than a factor of three at a time. stanford.edu The choice of reactor type, such as a fixed-bed reactor for continuous processes, can also be important for ease of operation and scalability. core.ac.uk

| Area | Green Chemistry Principle | Application/Example | Scale-Up Consideration | Reference |

| Acrolein Production | Use of Renewable Feedstocks | Dehydration of glycerol over solid acid catalysts | Catalyst stability and coking | nih.govrsc.orgresearchgate.net |

| Reagent Choice | Safer Reagents | Synthesis of Vilsmeier-Haack reagent from phthaloyl dichloride | Availability and cost of safer reagents at scale | scirp.org |

| Reaction Conditions | Catalysis | Use of recyclable catalysts like solid acids or organocatalysts | Catalyst lifetime and regeneration | rsc.orgrsc.org |

| Process Safety | Hazard Reduction | Iterative scale-up, thorough risk assessment | Heat transfer management, temperature control | stanford.eduthechemicalengineer.com |

Advanced Chemical Reactivity and Mechanistic Investigations

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group in 2-Chloro-3,3-dimethylacrolein is a key site for electrophilic attack, participating in a range of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions: Scope and Limitations

The aldehyde functionality of this compound readily undergoes nucleophilic addition. For instance, it can react with organometallic reagents like Grignard reagents and organolithium compounds. The addition of these nucleophiles to the carbonyl carbon forms secondary alcohols after an aqueous workup. The steric hindrance provided by the adjacent gem-dimethyl group can influence the accessibility of the carbonyl carbon, potentially limiting the scope of bulky nucleophiles.

Studies on related α,β-unsaturated aldehydes have shown that the reaction with nucleophiles can sometimes lead to a mixture of 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) products. The presence of the chlorine atom at the α-position and the gem-dimethyl group at the β-position in this compound introduces electronic and steric factors that can influence the regioselectivity of these additions.

Aldol (B89426) and Knoevenagel Condensation Pathways

Aldol Condensation: Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. byjus.comsigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated product. byjus.comsigmaaldrich.com In the context of this compound, it can act as the electrophilic carbonyl component in a crossed aldol condensation. byjus.com Due to the absence of α-hydrogens, this compound cannot form an enolate itself and therefore cannot undergo self-condensation. This makes it an excellent substrate for crossed aldol reactions with other enolizable aldehydes or ketones. byjus.com The reaction, typically catalyzed by a base, would involve the enolate of the partner carbonyl compound attacking the aldehyde carbon of this compound. byjus.comsigmaaldrich.com

Knoevenagel Condensation: The Knoevenagel condensation is another important C-C bond-forming reaction, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgresearchgate.net this compound can serve as the aldehyde component in this reaction. Active methylene compounds, such as malonic acid and its esters, are typical reaction partners. wikipedia.orge-journals.in The reaction proceeds via nucleophilic addition of the carbanion derived from the active methylene compound to the carbonyl group, followed by dehydration to yield a substituted alkene. wikipedia.org The use of a weak base like pyridine (B92270) is common in these condensations. wikipedia.orge-journals.in

Here is a table summarizing these condensation reactions:

| Reaction | Reactant for this compound | Catalyst | Product Type |

|---|---|---|---|

| Crossed Aldol Condensation | Enolizable aldehyde or ketone | Base (e.g., NaOH) | β-hydroxy aldehyde/ketone, then α,β-unsaturated aldehyde/ketone |

Reductive and Oxidative Transformations of the Aldehyde Functionality

The aldehyde group of this compound can be selectively reduced or oxidized.

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). arkat-usa.org These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon. Care must be taken to control the reaction conditions to avoid the reduction of the carbon-carbon double bond. For selective reduction of the aldehyde in the presence of the alkene, milder reagents are often preferred.

Oxidation: Oxidation of the aldehyde group yields a carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reactivity of the α,β-Unsaturated System

The conjugated system in this compound, comprising the carbon-carbon double bond and the carbonyl group, is a site for various addition and cycloaddition reactions.

Conjugate Additions (Michael Reactions) and Their Selectivity

The α,β-unsaturated system of this compound is susceptible to conjugate addition, also known as the Michael reaction. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the conjugated system. This reactivity is due to the polarization of the double bond by the electron-withdrawing carbonyl group.

A variety of nucleophiles can act as Michael donors, including enolates, amines, and thiols. The selectivity between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is influenced by several factors, including the nature of the nucleophile, the reaction conditions (e.g., temperature, solvent), and the presence of Lewis acids. Softer nucleophiles generally favor 1,4-addition, while harder nucleophiles tend to favor 1,2-addition.

Cycloaddition Reactions (e.g., Diels-Alder) with Related Enals

The carbon-carbon double bond in α,β-unsaturated aldehydes can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comebsco.comwikipedia.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. masterorganicchemistry.comebsco.comwikipedia.org For an enal to be an effective dienophile, it is typically substituted with electron-withdrawing groups, which lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital). masterorganicchemistry.com The aldehyde group in this compound serves this purpose.

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively documented in readily available literature, its structural features suggest it would be a viable substrate. The reaction would involve the concerted addition of a conjugated diene across the C=C double bond of the enal, leading to the formation of a cyclohexene (B86901) derivative. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a syn addition of the diene to the dienophile.

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, typically featuring ruthenium, molybdenum, or tungsten. thieme.dersc.orgthieme-connect.deresearchgate.net These reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis, have become central to modern organic synthesis.

Despite the broad utility of olefin metathesis, specific studies detailing the participation of this compound in such transformations are not readily found in the scientific literature. Generally, α,β-unsaturated carbonyl compounds can be challenging substrates for olefin metathesis due to potential catalyst inhibition or undesired side reactions involving the carbonyl group. The electron-deficient nature of the double bond in this compound might also affect its reactivity profile in typical metathesis catalytic cycles.

Transformations Involving the Chlorine Moiety

The chlorine atom in this compound is attached to an sp²-hybridized carbon, classifying it as a vinyl chloride. This structural feature is the gateway to a variety of transformations.

Nucleophilic substitution at a vinyl halide can proceed through several mechanisms, including S_N1, S_N2, and addition-elimination pathways. Direct S_N2 substitution on an sp² center is generally disfavored due to the high energy of the transition state. The S_N1 pathway, involving the formation of a vinyl cation, is also typically high in energy. researchgate.netresearchgate.netlookchem.com

A more plausible pathway for nucleophilic substitution on substrates like this compound is the addition-elimination mechanism, where a nucleophile adds to the β-carbon, followed by elimination of the chloride ion. However, the steric hindrance from the gem-dimethyl groups could impede the initial nucleophilic attack. Another possibility is the S_N2' reaction, where the nucleophile attacks the formyl group, inducing a rearrangement and displacement of the chloride. Detailed mechanistic studies for this compound are needed to elucidate the predominant pathways.

Vinyl halides can undergo elimination reactions in the presence of a strong base to form alkynes. researchgate.netnih.gov This dehydrohalogenation typically requires forcing conditions. For this compound, elimination of HCl would lead to the formation of 3,3-dimethyl-1-butynal. However, the stability of this acetylenic aldehyde and the specific conditions required for this transformation from this compound are not well-documented.

The synthesis of cumulenes, which possess two or more cumulative double bonds, can sometimes be achieved from vinyl halides through more complex, multi-step sequences or via carbene/carbenoid intermediates. thieme.de There is no specific literature evidence pointing to the direct conversion of this compound to a cumulene derivative.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Vinyl halides are common substrates for these reactions.

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene. In principle, this compound could be coupled with various alkenes to introduce new substituents at the C2 position.

Sonogashira Coupling: This reaction involves the coupling of a vinyl halide with a terminal alkyne. This would be a powerful method to append an alkynyl group to the this compound scaffold.

Suzuki Coupling: The Suzuki reaction couples a vinyl halide with an organoboron reagent. This is a versatile method for creating new carbon-carbon bonds.

While these reactions are standard for vinyl halides, their application specifically to this compound has not been extensively reported. The success of these couplings would depend on factors such as catalyst choice, reaction conditions, and the potential for the aldehyde functionality to interfere with the catalytic cycle.

Elimination Reactions to Form Alkyne or Cumulene Derivatives

Rearrangement Reactions and Their Driving Forces

The structure of this compound contains features that could potentially lead to rearrangement reactions under certain conditions. For instance, treatment with a Lewis acid could promote a 1,2-hydride or 1,2-methyl shift, leading to a more stable carbocation intermediate, which could then be trapped by a nucleophile. The driving force for such rearrangements is typically the formation of a more stable intermediate. However, specific examples of rearrangement reactions involving this compound are not documented in the available literature.

Exploration of Novel Reaction Manifolds

The unique combination of functional groups in this compound suggests potential for the discovery of novel reaction pathways. For example, tandem reactions involving both the aldehyde and the vinyl chloride could lead to the rapid construction of complex molecular architectures. The development of new catalytic systems that can selectively activate different parts of the molecule would be a fruitful area of research.

Applications As a Strategic Building Block in Complex Molecular Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The reactivity of 2-chloro-3,3-dimethylacrolein makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Substituted Pyridine (B92270) and Quinoline (B57606) Derivatives

This compound and its derivatives are instrumental in the construction of substituted pyridine and quinoline frameworks. The Vilsmeier-Haack reaction, for instance, utilizes reagents like phosphorus oxychloride and dimethylformamide to cyclize suitable precursors, leading to the formation of chloro-substituted aromatic systems. ekb.egclockss.org For example, the reaction of N-arylacetamides under Vilsmeier conditions can yield 2-chloro-3-formylquinolines. nih.govchemijournal.com These quinoline aldehydes are themselves versatile intermediates, undergoing further functionalization to produce a variety of derivatives. clockss.orgnih.gov

The chloro-substituent in these heterocyclic systems is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of their utility in synthetic chemistry.

A general approach to quinoline synthesis involves the reaction of acetanilides with a formylating agent derived from DMF and phosphorus oxychloride, resulting in the formation of 2-chloro-3-formylquinolines. nih.gov These products can then be subjected to a range of transformations, including condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. nih.govchemijournal.com

The following table summarizes some examples of pyridine and quinoline derivatives synthesized using chloro-acrolein-based methodologies:

| Starting Material | Reagents | Product | Reference(s) |

| N-Arylacetamides | POCl3, DMF | 2-Chloro-3-formylquinolines | nih.govchemijournal.com |

| Acetanilides | PCl5, DMF | 2-Chloro-3-formylquinolines | nih.gov |

| 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Organic Base | 2-Chloro-3-cyanopyridine | google.com |

| N-(pyridine-2-yl)acetamide | POCl3, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | ekb.eg |

Construction of Imidazole, Pyrrole (B145914), and Other Azacyclic Frameworks

The electrophilic nature of the aldehyde and the carbon-carbon double bond in this compound and related structures facilitates their use in the synthesis of various other nitrogen-containing heterocycles, including imidazoles and pyrroles. wikipedia.orgresearchgate.net Imidazole synthesis, for instance, can be achieved through the condensation of dicarbonyl compounds with ammonia (B1221849) and an aldehyde. scispace.com While direct use of this compound for this purpose is less commonly cited, its derivatives and analogous structures are key.

The construction of these azacyclic frameworks often involves multi-step sequences where the chloro-acrolein moiety provides a key reactive handle for cyclization. For instance, reaction with primary amines can lead to the formation of enamine intermediates, which can then undergo intramolecular cyclization to form pyrrole or other heterocyclic rings.

Intermediate in the Synthesis of Highly Functionalized Aliphatic and Alicyclic Compounds

Beyond heterocycles, this compound serves as a valuable intermediate in the synthesis of complex acyclic and cyclic aliphatic compounds. The presence of both an aldehyde and a reactive double bond allows for a stepwise or tandem functionalization.

For example, the aldehyde can be selectively reduced or engaged in olefination reactions, while the vinyl chloride can participate in cross-coupling reactions or nucleophilic substitutions. This orthogonal reactivity allows for the controlled construction of highly functionalized carbon chains and rings. One notable application involves its use in the synthesis of complex molecules like IR-783, a cyanine (B1664457) dye, which features a substituted cyclohexene (B86901) ring that can be conceptually derived from precursors related to chloro-acroleins. nih.gov

Role in the Construction of Natural Product Analogues (Focus on synthetic methodology, not biological activity)

The strategic importance of this compound is further highlighted by its application in the synthesis of analogues of natural products. cam.ac.uksci-hub.se The ability to construct complex heterocyclic and polyfunctional acyclic frameworks makes it a powerful tool for medicinal chemists and synthetic organic chemists aiming to create structural variations of biologically active natural products.

The synthesis of natural product analogues often requires flexible synthetic routes that allow for the introduction of diverse substituents. The reactivity of the chloro-acrolein scaffold provides this flexibility, enabling the systematic modification of a core structure to explore structure-activity relationships.

Development of Specialized Reagents and Catalysts from this compound Derivatives

Derivatives of this compound are not only synthetic targets but can also be transformed into specialized reagents and catalysts. For example, the introduction of phosphine (B1218219) or other ligand-bearing moieties onto the acrolein backbone can lead to the formation of novel ligands for transition metal catalysis.

Furthermore, the development of chiral catalysts derived from functionalized acroleins is an area of active research. These catalysts can be employed in asymmetric synthesis to produce enantiomerically enriched products. The synthesis of B-allyldiisopinocampheylborane, a chiral allylboration reagent, from allyl halides highlights the potential for creating valuable synthetic tools from halogenated precursors. researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) Theory and Orbital Energies (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain the structure and reactivity of molecules. scielo.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. The energy and symmetry of these frontier orbitals are crucial in predicting how a molecule will interact with other molecules.

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), and the LUMO's energy is related to its electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. scielo.br A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. scielo.br Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.

While detailed computational studies providing specific HOMO, LUMO, and energy gap values for 2-Chloro-3,3-dimethylacrolein are not available in the reviewed literature, the theoretical principles of FMO theory allow for a qualitative prediction of its reactivity. The presence of the electronegative chlorine and oxygen atoms, along with the π-system of the acrolein backbone, would significantly influence the distribution and energies of its frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | N/A |

| ELUMO | N/A |

| Energy Gap (ΔE) | N/A |

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. It is plotted on the surface of the molecule's electron density. MEP maps use a color scale to indicate regions of varying electrostatic potential, which helps in predicting and understanding how a molecule will interact with other charged or polar species.

Typically, red colors signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. Blue colors indicate regions of low electron density and positive electrostatic potential, representing the electrophilic sites of the molecule that are prone to attack by nucleophiles. Green and yellow colors represent areas with intermediate or near-zero potential.

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The area around the chlorine atom would also exhibit negative potential. Conversely, positive potential (blue) would likely be concentrated around the aldehyde hydrogen and the carbon atoms of the C=C double bond, indicating their susceptibility to nucleophilic attack. However, specific MEP maps and detailed charge distribution analysis for this compound have not been reported in the available scientific literature.

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the influence of the surrounding environment, such as a solvent. By solving Newton's equations of motion for a system of interacting particles, MD can track the trajectory of each atom, revealing how the molecule changes its shape and interacts with its surroundings.

Conformational analysis is crucial for understanding a molecule's properties and biological activity, as different conformers can have distinct energies and reactivities. For a molecule like this compound, rotation around single bonds allows for various spatial arrangements (conformations). MD simulations could identify the most stable, low-energy conformations and the energy barriers between them.

Furthermore, MD simulations can effectively model solvent effects. The presence of a solvent can significantly influence a molecule's conformation, stability, and reactivity by establishing intermolecular interactions like hydrogen bonds or dipole-dipole interactions. A simulation of this compound in a solvent like water would reveal how solvent molecules arrange themselves around the solute and how this solvation affects its structural and dynamic properties. At present, specific molecular dynamics simulation studies detailing the conformational landscape or solvent effects for this compound are not documented in the accessible literature.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-3,3-dimethylacrolein, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. nih.gov

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the following signals are expected:

A singlet for the six equivalent protons of the two methyl groups (-C(CH₃)₂).

A singlet for the vinylic proton (=CH-).

A singlet for the aldehydic proton (-CHO).

The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains five carbon atoms, each in a unique chemical environment, which would result in five distinct signals.

A signal for the carbonyl carbon (C=O).

Two signals for the sp² hybridized carbons of the C=C double bond.

A signal for the quaternary carbon atom bonded to the two methyl groups.

A signal for the equivalent methyl carbons.

Advanced pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CHO | Aldehyde | ~9.5 - 10.5 | ~190 - 200 |

| =CH- | Vinylic | ~6.5 - 7.0 | ~130 - 140 |

| =C(Cl)- | Vinylic | - | ~145 - 155 |

| -C(CH₃)₂ | Quaternary | - | ~35 - 45 |

| -CH₃ | Methyl | ~1.2 - 1.5 | ~25 - 30 |

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the isolated aldehydic, vinylic, and methyl protons, consistent with the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show correlations between the aldehydic proton and the carbonyl carbon, the vinylic proton and its corresponding carbon, and the methyl protons with the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. For this compound, the following correlations would be expected:

The aldehydic proton would show correlations to the vinylic carbons.

The vinylic proton would show correlations to the carbonyl carbon and the quaternary carbon.

The methyl protons would show correlations to the quaternary carbon and the adjacent sp² carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry around the double bond by observing the spatial relationship between the vinylic proton and the gem-dimethyl groups.

1D NMR (¹H, ¹³C) and Advanced Pulse Sequences

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scielo.brirjmets.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O). Other key absorptions would include the C=C double bond stretch, C-H stretches for the aldehyde and methyl groups, and the C-Cl stretch in the fingerprint region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, which is symmetrically substituted to some extent, is expected to show a strong signal in the Raman spectrum. The C-Cl stretch is also typically Raman active. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H (aldehyde) | Stretch | 2850-2700 | Medium | Medium |

| C=O (aldehyde) | Stretch | 1700-1680 | Strong | Medium |

| C=C (alkene) | Stretch | 1650-1620 | Medium-Weak | Strong |

| C-H (methyl) | Stretch | 2975-2870 | Strong | Strong |

| C-Cl | Stretch | 850-550 | Strong | Strong |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition and molecular formula. For this compound (C₅H₇ClO), HRMS would distinguish its exact mass from other compounds with the same nominal mass. A key feature would be the isotopic pattern of chlorine, with two major peaks corresponding to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. This provides detailed structural information. researchgate.net The fragmentation of the molecular ion of this compound would likely proceed through several pathways:

Loss of a chlorine radical (•Cl): This would result in a fragment ion corresponding to [M-Cl]⁺.

Alpha-cleavage: Loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group.

Loss of a methyl radical (•CH₃): Fragmentation of the tert-butyl group.

Analyzing these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

For a hypothetical crystalline sample of this compound, an XRD analysis would provide the following key information:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Crystal System: The classification of the crystal structure into one of the seven crystal systems (e.g., cubic, orthorhombic, monoclinic).

Space Group: The specific symmetry elements present in the crystal lattice.

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state, including the planarity of the acrolein backbone and the orientation of the chloro and dimethyl groups.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as dipole-dipole interactions or close van der Waals contacts, which dictate how the molecules pack together in the crystal.

The data obtained from such an analysis would be presented in a standardized format, as exemplified by the hypothetical data table below.

Hypothetical X-ray Crystallographic Data for a Crystalline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.21 |

| c (Å) | 15.33 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

Integration of Experimental Spectroscopic Data with Computational Models for Structure Refinement

In modern chemical analysis, the integration of experimental spectroscopic data with computational modeling provides a powerful synergy for the accurate elucidation and refinement of molecular structures. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment and functional groups, computational methods, particularly Density Functional Theory (DFT), can predict these properties from first principles. The correlation between experimental and calculated data serves as a stringent test of a proposed molecular structure.

Although specific computational studies for this compound are not extensively documented, the methodology is well-established for related halogenated and unsaturated carbonyl compounds. For example, in the structural analysis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations were employed to simulate and confirm the molecular structure, with a good correlation found between the experimental and theoretical IR and NMR results. nanobioletters.com

The process of integrating experimental and computational data for a molecule like this compound would typically involve the following steps:

Initial Structure Proposal: Based on synthetic pathways and preliminary spectroscopic data, a likely molecular structure is proposed.

Computational Optimization: The geometry of the proposed structure is optimized using DFT calculations to find its lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties: Using the optimized geometry, the same computational model is used to predict spectroscopic data. For instance:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are calculated and compared to the experimental spectrum.

IR Spectroscopy: Vibrational frequencies are calculated, often with a scaling factor to account for systematic errors, and compared to the experimental IR spectrum to assign specific absorption bands to molecular vibrations.

Structure Refinement: If discrepancies exist between the experimental and calculated data, the proposed structure may be revised and the computational process repeated. A strong correlation between the predicted and measured spectra provides high confidence in the assigned structure.

This integrated approach is particularly valuable for distinguishing between isomers or for understanding the conformational preferences of flexible molecules. For halogenated aldehydes, computational models can help to understand the electronic effects of the halogen substituent on the molecule's spectroscopic properties. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 2-chloro-3,3-dimethylacrolein and related α-chloroaldehydes often rely on traditional chlorinating agents and reaction conditions that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Catalytic Asymmetric Chlorination: The development of catalytic, enantioselective methods for the α-chlorination of aldehydes is a significant area of interest. organic-chemistry.org While organocatalytic methods have shown promise for various aldehydes using reagents like N-chlorosuccinimide (NCS), tailoring these systems for the specific steric and electronic properties of 3,3-dimethylacrolein is a crucial next step. organic-chemistry.org

Alternative Chlorinating Agents: Investigating milder and more sustainable chlorinating agents to replace traditional reagents could reduce hazardous waste and improve reaction safety. organic-chemistry.org Trichloromethanesulfonyl chloride has been identified as an efficient reagent for α-chlorination under mild conditions, offering a promising avenue for exploration. organic-chemistry.org

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely defined by its α,β-unsaturated aldehyde and α-chloro functionalities. However, there is considerable scope for exploring novel reactivity patterns and unconventional transformations.

Potential Research Areas:

Homoenolate Chemistry: α-Chloroaldehydes can serve as precursors to homoenolate intermediates, which are valuable for the synthesis of carbocyclic structures. scholaris.ca Investigating the generation and trapping of homoenolates derived from this compound could lead to new methods for constructing functionalized cyclopropanes and other strained rings. scholaris.ca

Reactions with Arynes: The reaction of arynes with α,β-unsaturated aldehydes can lead to the formation of chromene derivatives. mdpi.com While initial studies with 3,3-dimethylacrolein have shown modest yields, further optimization of reaction conditions and aryne precursors could unlock efficient pathways to novel heterocyclic scaffolds. mdpi.com

Multicomponent Reactions: Designing new multicomponent reactions that incorporate this compound as a key building block would enable the rapid assembly of complex molecular architectures from simple starting materials.

Design of New Catalyst Systems for Selective Reactions Involving this compound

The development of novel catalyst systems is paramount to controlling the selectivity of reactions involving the multifunctional this compound.

Future Catalytic Strategies:

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the arylation of other α-chloroaldehydes, acting as multifunctional base catalysts. rsc.orgrsc.org Designing NHC catalysts specifically tailored for this compound could enable a range of selective transformations.

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established for aryl chlorides, their application to α-chloroaldehydes is less explored. uwindsor.ca Developing palladium or other transition metal catalyst systems that can selectively activate the C-Cl bond in this compound without interfering with the aldehyde or alkene functionalities would be a significant advancement.

Photoredox Catalysis: The use of photoredox catalysis could open up new reaction pathways for this compound, such as radical-mediated transformations that are not accessible through traditional thermal methods.

Advancements in Computational Prediction of Reactivity and Selectivity in Complex Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of reactive intermediates and transition states, which can accelerate the development of new synthetic methods.

Computational Research Directions:

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound and to understand the origins of chemo-, regio-, and stereoselectivity. rsc.orgrsc.org Such studies can guide the rational design of catalysts and reaction conditions. For instance, computational studies on the organocatalytic arylation of azonaphthalenes with α-chloroaldehydes have revealed that the nucleophilicity of active sites and hydrogen bonding control the chemo- and stereoselectivities, respectively. rsc.orgrsc.org

Predictive Modeling: Developing predictive computational models for the reactivity of this compound with a wide range of nucleophiles and electrophiles would be highly valuable for synthetic planning.

Conformational Analysis: For complex reactions, understanding the conformational preferences of substrates and intermediates is crucial. nanobioletters.com Computational methods can provide insights into the dominant conformations and their influence on reactivity. nanobioletters.com

Novel Applications in Advanced Materials and Functionalized Chemical Systems

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials and functionalized chemical systems.

Potential Application Areas:

Polymer Chemistry: Incorporating this compound as a monomer or functional comonomer in polymerization reactions could lead to the development of novel polymers with tailored properties, such as thermal stability, flame retardancy, or specific reactive sites for post-polymerization modification.

Synthesis of Biologically Active Molecules: α-Halo carbonyl compounds are valuable intermediates in the synthesis of pharmaceuticals. sfu.ca For example, they have been used in the synthesis of iminosugar alkaloids and indenone derivatives that act as enzyme inhibitors. sfu.canih.gov Exploring the use of this compound in the synthesis of new biologically active compounds is a promising avenue for research.

Functional Dyes and Pigments: The chromophoric α,β-unsaturated aldehyde system in this compound could be elaborated to create novel dyes and pigments with unique photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.